InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
. The Canonical SMILES is C1=CC=C(C(=C1)C(C(=O)O)O)F
. These codes provide a textual representation of the molecule’s structure.
2-Fluoromandelic acid is a fluorinated derivative of mandelic acid, characterized by the presence of a fluorine atom at the second position of the aromatic ring. This compound is of significant interest in organic synthesis and pharmaceutical applications due to its unique properties and potential biological activities.
2-Fluoromandelic acid can be synthesized through various chemical methods, often starting from mandelic acid or its derivatives. Natural sources of mandelic acid include the hydrolysis of certain aromatic compounds, but 2-fluoromandelic acid is primarily produced synthetically.
Chemically, 2-fluoromandelic acid belongs to the class of fluorinated organic acids. It is classified as a chiral compound due to the presence of an asymmetric carbon atom, which allows for the existence of enantiomers.
The synthesis of 2-fluoromandelic acid can be achieved through several methods, including:
A common synthetic route involves reacting mandelic acid with a fluorinating agent such as potassium fluoride or sulfur tetrafluoride under controlled conditions to ensure high yields and selectivity. The reaction conditions (temperature, solvent choice) play a crucial role in determining the efficiency and outcome of the synthesis.
The molecular structure of 2-fluoromandelic acid features a phenyl ring with a hydroxyl group and a carboxylic acid group attached to adjacent carbon atoms, alongside a fluorine substituent at the second position. Its chemical formula is .
2-Fluoromandelic acid participates in various chemical reactions, including:
For oxidation reactions, common reagents include potassium permanganate or chromium trioxide. Reduction may involve lithium aluminum hydride or sodium borohydride as reducing agents. Substitution reactions often require catalysts such as thionyl chloride.
The mechanism by which 2-fluoromandelic acid exerts its effects typically involves interactions at the molecular level with biological targets, such as enzymes or receptors. The presence of the fluorine atom can enhance lipophilicity and alter binding affinities compared to non-fluorinated analogs.
Research indicates that fluorinated compounds often exhibit increased metabolic stability and altered pharmacokinetics, which are critical for drug development.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
2-Fluoromandelic acid has several applications in scientific research:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: